

Structural Elucidation of C14H18BrN5O2: A Technical Guide

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Compound of Interest

Compound Name: **C14H18BrN5O2**

Cat. No.: **B12631912**

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel small molecule **C14H18BrN5O2**, herein designated as Gemini-Bromide-A. The document details the systematic approach to determining its chemical structure through a combination of modern spectroscopic and spectrometric techniques. This guide serves as a methodological framework for researchers engaged in the discovery and characterization of new chemical entities. Included are detailed experimental protocols, tabulated analytical data, and visual representations of the elucidation workflow and a hypothetical biological signaling pathway.

Introduction

The identification and structural characterization of novel chemical compounds are foundational to advancements in medicinal chemistry and drug discovery. The molecular formula **C14H18BrN5O2** suggests a complex nitrogen-containing heterocyclic structure, a common feature in biologically active molecules. This guide presents a hypothetical case study for the structural elucidation of a compound with this formula, "Gemini-Bromide-A," to illustrate the integrated application of analytical chemistry techniques.

Proposed Structure of Gemini-Bromide-A

For the purpose of this guide, a plausible structure for **C14H18BrN5O2**, Gemini-Bromide-A, is proposed as a substituted pyrazolopyrimidine, a scaffold known for its diverse biological activities, including kinase inhibition.

Proposed Structure: 4-bromo-N-(sec-butyl)-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Chemical Structure:

This structure is consistent with the molecular formula and provides a basis for the simulated analytical data presented below.

Data Presentation

The following tables summarize the quantitative data obtained from various analytical techniques, which collectively support the proposed structure of Gemini-Bromide-A.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	379.0775	379.0778
[M+Na] ⁺	401.0594	401.0599

The observed isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br isotopes) was consistent with the presence of one bromine atom.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
8.45	s	1H	-	H-3 (pyrimidine)
8.21	s	1H	-	H-5' (pyrazole)
7.98	s	1H	-	H-2' (pyrazole)
7.65	d	1H	8.5	NH
4.15	m	1H	6.5, 8.5	CH (sec-butyl)
3.88	s	3H	-	N-CH ₃ (pyrazole)
1.55	m	2H	7.0	CH ₂ (sec-butyl)
1.22	d	3H	6.5	CH ₃ (sec-butyl)
0.90	t	3H	7.0	CH ₃ (sec-butyl)

Table 3: ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
158.2	C-6 (pyrimidine)
154.5	C-4 (pyrimidine)
152.8	C-7a (pyrazolo)
138.1	C-5' (pyrazole)
131.5	C-3 (pyrimidine)
129.2	C-2' (pyrazole)
118.9	C-4' (pyrazole)
102.6	C-3a (pyrazolo)
49.5	CH (sec-butyl)
39.2	N-CH ₃ (pyrazole)
29.8	CH ₂ (sec-butyl)
20.5	CH ₃ (sec-butyl)
10.8	CH ₃ (sec-butyl)

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Medium	N-H stretch
2965, 2870	Strong	C-H stretch (aliphatic)
1620, 1580, 1470	Strong	C=N and C=C stretch (aromatic)
1350	Medium	C-N stretch
680	Strong	C-Br stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A 1 mg/mL solution of Gemini-Bromide-A was prepared in methanol.
- Instrumentation: Analysis was performed on a Q-TOF mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Mass Analyzer: Time-of-Flight (TOF).
- Data Acquisition: Data was acquired over a mass range of m/z 100-1000. Leucine enkephalin was used as a lock mass for accurate mass measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10 mg of Gemini-Bromide-A was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 4.0 s
- ¹³C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts were referenced to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

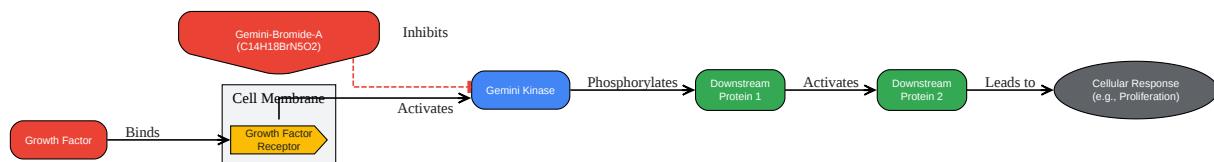
Fourier-Transform Infrared (FTIR) Spectroscopy

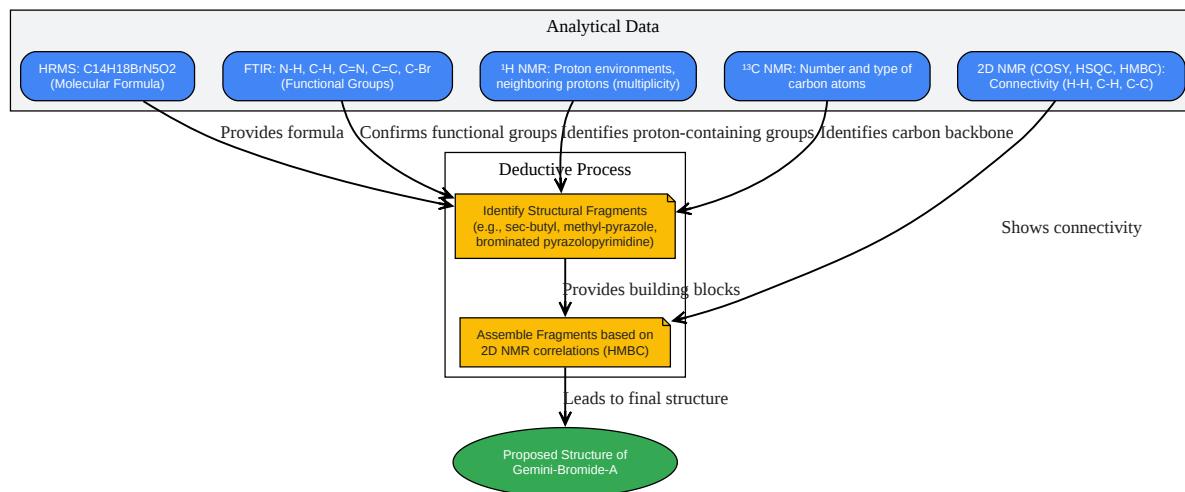
- Sample Preparation: A small amount of solid Gemini-Bromide-A was placed directly onto the diamond crystal of the attenuated total reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
- Data Acquisition: The spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was collected prior to the sample measurement.
- Data Processing: The resulting spectrum was ATR corrected.

Mandatory Visualizations

Hypothetical Signaling Pathway

The pyrazolopyrimidine scaffold is a common pharmacophore in kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by Gemini-Bromide-A, targeting a fictitious "Gemini Kinase." Protein kinases are enzymes that covalently modify proteins by attaching phosphate groups to specific amino acid residues.^[1] This phosphorylation can alter the function of the substrate protein.^[1] Kinase signaling pathways are often involved in cell growth, differentiation, and survival, and their dysregulation can lead to diseases like cancer.^[1]





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References

- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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